molecular formula C7H4ClFO3 B6158768 6-chloro-3-fluoro-2-hydroxybenzoic acid CAS No. 1784080-59-6

6-chloro-3-fluoro-2-hydroxybenzoic acid

Cat. No. B6158768
CAS RN: 1784080-59-6
M. Wt: 190.6
InChI Key:
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Description

6-Chloro-3-fluoro-2-hydroxybenzoic acid, also known as 6-C3F2HBA, is an organic compound that belongs to the class of aromatic carboxylic acids. It is a white, crystalline solid with a melting point of 145-147°C. 6-C3F2HBA has been used in various scientific applications, such as in synthetic organic chemistry and in biochemistry. This compound has several unique properties, including its ability to act as a catalyst in organic reactions, as well as its ability to bind to various biological molecules.

Scientific Research Applications

6-chloro-3-fluoro-2-hydroxybenzoic acid has a wide range of scientific research applications. It has been used as a catalyst in organic reactions, such as the synthesis of various heterocyclic compounds, and as a reagent in the synthesis of various pharmaceuticals. In addition, this compound has been used in biochemistry and molecular biology to study the structure and function of biological molecules. It has also been used in the synthesis of fluorescent probes for imaging and tracking of biological molecules.

Mechanism of Action

The mechanism of action of 6-chloro-3-fluoro-2-hydroxybenzoic acid is not fully understood. However, it is believed that the compound acts as a catalyst in organic reactions by forming complexes with the reactants and facilitating their reaction. In addition, this compound can bind to various biological molecules, such as proteins and nucleic acids, and modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can modulate the activity of various biological molecules, such as proteins and nucleic acids. In addition, this compound has been shown to inhibit the activity of certain enzymes, such as the enzyme responsible for the production of the neurotransmitter serotonin.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-chloro-3-fluoro-2-hydroxybenzoic acid in lab experiments is its ability to act as a catalyst in organic reactions. This can significantly reduce the time and cost of synthesizing various compounds. In addition, this compound can bind to various biological molecules, allowing researchers to study their structure and function. However, this compound can be toxic in high concentrations, and its use should be done with caution.

Future Directions

There are several potential future directions for the use of 6-chloro-3-fluoro-2-hydroxybenzoic acid. One potential direction is the development of new synthetic methods for the production of various compounds. Another potential direction is the use of this compound as a fluorescent probe for imaging and tracking of biological molecules. Additionally, this compound could be used to study the structure and function of various biological molecules, such as proteins and nucleic acids. Finally, this compound could be used to develop new drugs and therapies for various diseases.

Synthesis Methods

6-chloro-3-fluoro-2-hydroxybenzoic acid can be synthesized in two different ways. The first method is through the reaction of 6-chloro-3-fluoro-2-hydroxybenzaldehyde with acetic anhydride, followed by hydrolysis. The second method is through the reaction of 6-chloro-3-fluoro-2-hydroxybenzaldehyde with ethyl chloroacetate and sodium bicarbonate. Both methods are relatively simple and can be easily performed in the lab.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-3-fluoro-2-hydroxybenzoic acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-fluorocatechol", "6-chloro-2-hydroxybenzoic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "1. 3-fluorocatechol is reacted with sodium hydroxide to form 3-fluorocatechol sodium salt.", "2. 6-chloro-2-hydroxybenzoic acid is reacted with hydrochloric acid to form 6-chloro-2-hydroxybenzoic acid hydrochloride.", "3. The 3-fluorocatechol sodium salt is added to the 6-chloro-2-hydroxybenzoic acid hydrochloride solution and the mixture is heated to reflux.", "4. Sodium bicarbonate is added to the reaction mixture to neutralize the hydrochloric acid and the resulting mixture is extracted with ethyl acetate.", "5. The organic layer is separated and washed with water and dried over anhydrous sodium sulfate.", "6. The solvent is removed under reduced pressure to obtain a crude product.", "7. The crude product is purified by recrystallization from a mixture of methanol and diethyl ether to obtain 6-chloro-3-fluoro-2-hydroxybenzoic acid as a white solid." ] }

CAS RN

1784080-59-6

Molecular Formula

C7H4ClFO3

Molecular Weight

190.6

Purity

95

Origin of Product

United States

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